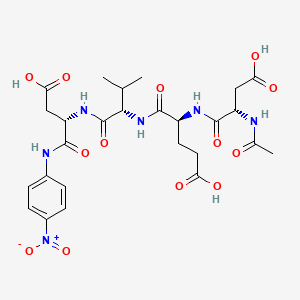
乙酰-DEVD-pNA
描述
科学研究应用
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide is widely used in scientific research for various applications:
Biochemistry: It is used to measure the activity of caspase-3 and caspase-7 enzymes in cell lysates and tissue homogenates.
Cell Biology: Researchers use it to study apoptotic pathways and the role of caspases in programmed cell death.
Medical Research: It helps in understanding the mechanisms of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases, where apoptosis plays a significant role.
作用机制
Target of Action
Ac-DEVD-pNA is primarily targeted towards Caspase-3 , a member of the cysteine-aspartic acid protease (caspase) family . Caspase-3 plays a crucial role in the execution phase of cell apoptosis, a process of programmed cell death . It is involved in the cleavage of several key proteins, leading to the systematic dismantling of the cell .
Mode of Action
The compound Ac-DEVD-pNA acts as a substrate for Caspase-3 . Upon cleavage by Caspase-3, it produces a yellow product, p-nitroaniline (pNA), which strongly absorbs light at around 405nm . The absorbance can be measured to detect the activity of Caspase-3 .
Biochemical Pathways
The activation of Caspase-3 is a part of the apoptosis pathway, which is a critical biological process involved in cellular development and differentiation . Aberrant Caspase-3 activity can lead to premature cell death, contributing to the pathogenesis of many diseases, including cancer .
Result of Action
The cleavage of Ac-DEVD-pNA by Caspase-3 results in the production of pNA . The generation of this yellow product and its subsequent detection is a clear molecular effect of the compound’s action. On a cellular level, this provides a measure of Caspase-3 activity, which is an indicator of apoptosis .
Action Environment
The action of Ac-DEVD-pNA, like many biochemical reactions, can be influenced by various environmental factors. For instance, repeated freeze-thaw cycles can affect the efficacy of the product . It’s also recommended that the product be stored in a light-avoiding environment at -20°C to maintain its stability .
生化分析
Biochemical Properties
Ac-DEVD-pNA plays a significant role in biochemical reactions, particularly in the process of apoptosis. It interacts with caspases, a family of cysteine proteases, specifically caspase-3 . The interaction involves the cleavage of Ac-DEVD-pNA by caspase-3 . This cleavage is monitored colorimetrically at 405 nm .
Cellular Effects
The effects of Ac-DEVD-pNA on cells are primarily related to its role in apoptosis. By serving as a substrate for caspase-3, Ac-DEVD-pNA aids in the activation of this enzyme, which in turn triggers a cascade of events leading to programmed cell death . This process influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Ac-DEVD-pNA exerts its effects through its interactions with caspases. Upon cleavage by caspase-3, Ac-DEVD-pNA enables the activation of this enzyme, which then goes on to cleave other proteins, leading to apoptosis . This process involves changes in gene expression and can result in the activation or inhibition of other enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ac-DEVD-pNA can change over time. For instance, the product’s stability and degradation over time can influence its long-term effects on cellular function
Metabolic Pathways
Ac-DEVD-pNA is involved in the apoptosis pathway, where it interacts with caspase-3 . The cleavage of Ac-DEVD-pNA by caspase-3 is a critical step in this pathway
准备方法
The synthesis of N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide is typically achieved through solution-phase peptide synthesis. This method involves iterative coupling and deprotection steps using reagents such as PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. The process is relatively fast, taking about five days, and can produce over one gram of the compound .
化学反应分析
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide undergoes several types of chemical reactions, primarily involving the cleavage of the peptide bond by caspase enzymes. The most common reaction is the hydrolysis of the peptide bond between the aspartic acid and p-nitroaniline, resulting in the release of p-nitroaniline, which can be detected colorimetrically at 405 nm . This reaction is typically carried out under mild conditions using dimethyl sulfoxide (DMSO) as a solvent .
相似化合物的比较
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide is unique in its specificity for caspase-3 and caspase-7 enzymes. Similar compounds include:
N-Acetyl-Tyr-Val-Ala-Asp p-nitroanilide (Ac-YVAD-pNA): This compound is specific for caspase-1 and is used to study inflammation and immune responses.
N-Acetyl-Ile-Glu-Thr-Asp p-nitroanilide (Ac-IETD-pNA): This substrate is specific for caspase-8 and is used in research on extrinsic apoptotic pathways.
N-Acetyl-Leu-Glu-His-Asp p-nitroanilide (Ac-LEHD-pNA): This compound is specific for caspase-9 and is used to study intrinsic apoptotic pathways.
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide stands out due to its high specificity for caspase-3 and caspase-7, making it a valuable tool for research in apoptosis and related fields .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O13/c1-12(2)22(26(43)30-18(11-21(38)39)24(41)28-14-4-6-15(7-5-14)32(44)45)31-23(40)16(8-9-19(34)35)29-25(42)17(10-20(36)37)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,41)(H,29,42)(H,30,43)(H,31,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXRLUDNGFFUKI-ORGXJRBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ac-DEVD-pNA and what is it used for in research?
A1: Ac-DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a synthetic tetrapeptide conjugated to a chromogenic reporter molecule, p-nitroaniline (pNA). It is frequently employed in scientific research as a colorimetric substrate for detecting and measuring the activity of caspase-3 and other related caspase enzymes, primarily caspase-7, which play a crucial role in apoptosis (programmed cell death) [, , , , , , , ].
Q2: How does Ac-DEVD-pNA interact with caspase-3 and what are the downstream effects?
A2: Ac-DEVD-pNA mimics the natural cleavage sequence (DEVD) recognized by caspase-3. When caspase-3 cleaves the peptide bond between Asp (D) and pNA, it releases free pNA. This release results in a color change detectable by spectrophotometry at 405 nm [, , , , , , , , , ]. The intensity of the color is directly proportional to caspase-3 activity.
Q3: Can you elaborate on the applications of Ac-DEVD-pNA in studying apoptosis?
A3: Ac-DEVD-pNA is a valuable tool for various apoptosis-related research applications, including:
- Quantifying Apoptosis: Measuring caspase-3 activity with Ac-DEVD-pNA allows researchers to quantify the extent of apoptosis in cells or tissues under different experimental conditions [, , , , , , ].
- Screening for Apoptosis Inducers/Inhibitors: This compound is used in high-throughput screening to identify and characterize potential drugs or compounds that can either induce or inhibit apoptosis by modulating caspase-3 activity [, , , ].
- Investigating Apoptotic Pathways: By studying changes in caspase-3 activity, researchers gain insight into the specific signaling pathways involved in apoptosis triggered by different stimuli, such as drugs or cellular stress [, , , , ].
Q4: Are there any known limitations to using Ac-DEVD-pNA in research?
A4: Yes, some limitations should be considered:
- Specificity: While considered relatively specific for caspase-3 and -7, other proteases might cleave Ac-DEVD-pNA under certain conditions. Therefore, results should be confirmed using additional methods [, , ].
Q5: Is there research on alternative substrates for caspase-3 activity?
A5: Yes, researchers are continually exploring alternative substrates for caspase-3 activity assays. This exploration aims to discover substrates with enhanced specificity, sensitivity, or compatibility with live-cell imaging techniques [].
Q6: What is the significance of the DEVD sequence in Ac-DEVD-pNA?
A6: The DEVD sequence is a specific amino acid sequence recognized and cleaved by caspase-3. Including this sequence in Ac-DEVD-pNA ensures the substrate's selective cleavage by caspase-3, making it a valuable tool for studying this specific enzyme's activity [].
Q7: Are there any structure-activity relationship (SAR) studies related to Ac-DEVD-pNA?
A7: Yes, modifications to the DEVD sequence in Ac-DEVD-pNA have been explored to understand the impact on substrate specificity and affinity for caspase-3. These studies contribute to developing more selective and potent caspase-3 inhibitors for research and therapeutic applications [].
Q8: Has Ac-DEVD-pNA been used in research involving specific diseases or conditions?
A8: Yes, research utilizing Ac-DEVD-pNA to investigate caspase-3 activity has been conducted in various disease models, including:
- Cancer: Understanding the role of apoptosis and caspase-3 in cancer cell death [, ].
- Neurodegenerative Diseases: Exploring the involvement of caspase-3 in neuronal cell death in conditions like Alzheimer's and Parkinson's disease [].
- Ischemia-Reperfusion Injury: Investigating the contribution of caspase-3 activation to cell death in tissues deprived of oxygen, such as during a stroke or heart attack [].
Q9: Are there any environmental concerns regarding Ac-DEVD-pNA?
A9: While Ac-DEVD-pNA is primarily used in controlled laboratory settings, it's crucial to handle and dispose of it properly according to established safety guidelines and regulations to minimize potential environmental impact [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


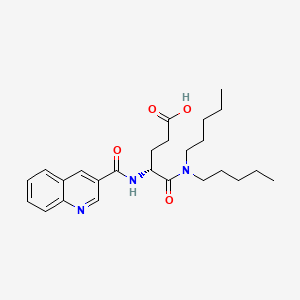
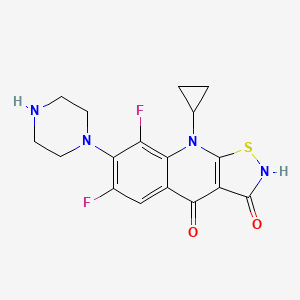
![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)

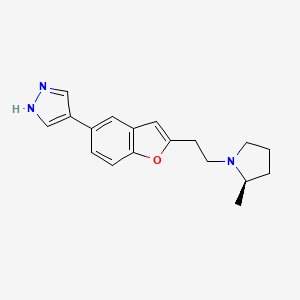
![N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1664245.png)

![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664249.png)
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)

![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)
![N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664253.png)
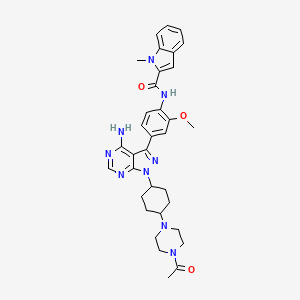
![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)
